Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate
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Overview
Description
Scientific Research Applications
1. Directing Groups for C-H Bond Functionalization
Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate-related compounds, such as 1-aminopyridinium ylides, have been identified as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives. This application is significant in organic synthesis, enabling the functionalization of primary C-H bonds and the modification of methylene groups under specific conditions without external ligands (K. Le, Hanh Nguyen, O. Daugulis, 2019).
2. Electrophilic Cyclization for Isoquinoline Synthesis
Another application involves the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to the synthesis of highly substituted isoquinolines. This methodology applies to both simple and heteroaromatic analogues, offering a versatile route to isoquinoline derivatives under varying conditions (D. Fischer et al., 2008).
3. Reductive Removal of Directing Groups
The compound and its analogues serve as precursors in cobalt-catalyzed C(sp^2)-H alkenylation/annulation reactions. Specifically, 2-(1-methylhydrazinyl)pyridine, a related compound, has been used as a bidentate directing group, showcasing broad substrate scope and high regioselectivity. This feature is beneficial for synthesizing isoquinoline backbones, with the directing group being reductively removable under mild conditions (Shengxian Zhai et al., 2017).
4. Catalytic Hydrogenation of Aromatic Substrates
Research also extends to the catalytic hydrogenation of aromatic substrates using Rh-NPs stabilized by N-Heterocyclic Carbenes (NHC), where related pyridine and isoquinoline compounds were hydrogenated under mild conditions. This process highlights the potential for selective hydrogenation in organic synthesis (Francisco Martinez-Espinar et al., 2017).
5. Positive Inotropic Activity
In the realm of pharmacological research, derivatives of this compound have shown potential as cardiotonic agents, indicating a dose-dependent increase in myocardial contractility. This suggests a possible application in the development of novel therapeutics for heart failure, highlighting the compound's diverse utility beyond chemical synthesis (T. Kaiho et al., 1989).
Future Directions
: Yulia M. Ohorodnik, Sikalov A. Alexander, Dmytro M. Khomenko, Roman O. Doroshchuk, Ilona V. Raspertova, Sergiu Shova, Maria V. Babak & Rostyslav D. Lampeka. “Synthesis, structural characterization and anticancer properties of p-cymene Ru (II) complexes with 2-(N-methyl-1H-1,2,4-triazol-3-yl)pyridines.” Transition Metal Chemistry, Volume 47, 2022, Pages 213–221 .
properties
IUPAC Name |
methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-18(22)15-11-21-17(13-7-3-2-6-12(13)15)14(10-19)16-8-4-5-9-20-16/h2-9,11,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAJXRRNMQBEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C2=CC=CC=C21)C(C#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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